2-cyclopropyl-1H-imidazole-5-carboxylic acid

Overview

Description

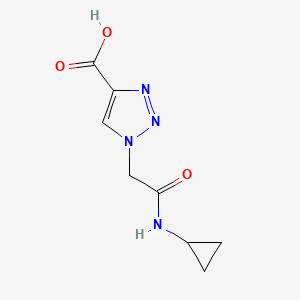

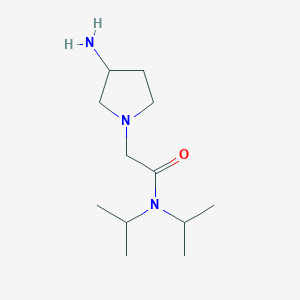

“2-cyclopropyl-1H-imidazole-5-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of “2-cyclopropyl-1H-imidazole-5-carboxylic acid” includes an imidazole ring, a carboxylic acid group, and a cyclopropyl group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Use in Catalysis and Organic Synthesis

2-cyclopropyl-1H-imidazole-5-carboxylic acid derivatives have been identified as precursors in the synthesis of N-heterocyclic carbenes (NHCs), which are utilized in various catalytic applications. Notably, imidazol(in)ium-2-carboxylates bearing cyclohexyl, mesityl, or 2,6-diisopropylphenyl substituents have shown promise in ruthenium-promoted olefin metathesis and cyclopropanation reactions. These carboxylates demonstrate comparable activity to their NHC·HX counterparts and exhibit superior performance in metathesis polymerizations performed at room temperature, indicating their potential in enhancing the efficiency of catalytic processes (Tudose, Demonceau, & Delaude, 2006).

Role in Chemical Synthesis

Derivatives of imidazole-5-carboxylic acid, including 2-cyclopropyl-1H-imidazole-5-carboxylic acid, are integral in the synthesis of various chemical compounds. For instance, these derivatives have been employed in the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives, showcasing their versatility in creating structurally diverse chemical entities (Du Hui-r, 2014). Moreover, the synthesis of 1H-4-substituted imidazoles, which are key building blocks in the production of NS5A inhibitors like daclatasvir, has been successfully conducted starting from α-bromoacetophenones and carboxylic acids, including 2-cyclopropyl-1H-imidazole-5-carboxylic acid derivatives (Carneiro, Gutmann, Souza, & Kappe, 2015).

Contribution to Structural Chemistry

The derivatives of 2-cyclopropyl-1H-imidazole-5-carboxylic acid have been instrumental in understanding and developing the structural chemistry of various compounds. The crystal structures of related molecules, like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, have been reported, providing insights into the nature of their molecular structure and electron density distribution. Such studies are crucial for the design and synthesis of new materials with desired properties (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).

Impact on Biomimetic Complexes

Research has also explored the application of imidazole-based dicarboxylic acids, including derivatives of 2-cyclopropyl-1H-imidazole-5-carboxylic acid, in creating biomimetic complexes. These complexes, particularly with metals like Cu(II) and Ni(II), have shown potential in mimicking biological systems and understanding the interaction between biological molecules and metals. Such studies provide a foundation for the development of new materials and catalysts (Materazzi, Foti, & Crea, 2013).

properties

IUPAC Name |

2-cyclopropyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXIWDIIDZVWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-1H-imidazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)

![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)

![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468101.png)